Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
Description
Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a substituted 1,3-oxazole ring. The oxazole moiety is substituted at the 4-position with a 2-hydroxyethyl group and at the 5-position with a methyl group. This structure combines aromatic and heterocyclic components, which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties.
Properties
CAS No. |
650602-36-1 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate |
InChI |
InChI=1S/C14H15NO4/c1-9-12(7-8-16)15-13(19-9)10-3-5-11(6-4-10)14(17)18-2/h3-6,16H,7-8H2,1-2H3 |
InChI Key |
WBKHKQGUSGIJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Quinoline-Piperazine-Benzoate Series (C1–C7)
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate backbone but differ in their substituents. These compounds incorporate a quinoline-piperazine-carbonyl group instead of a substituted oxazole ring .
- C1–C7 exhibit higher molecular weights (~500–600 g/mol) compared to Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate (estimated ~275–325 g/mol based on analogs in ). These compounds were synthesized via crystallization in ethyl acetate, yielding yellow/white solids with confirmed purity via NMR and HRMS .
Fluorophenyl-Oxazolone Benzoate Derivative
Methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate (CAS 329023-67-8) shares a benzoate-oxazole core but differs in substituents:
- Structural Comparison: The oxazol-5-one ring introduces a ketone group, increasing polarity compared to the 1,3-oxazole ring. Molecular weight: 325.29 g/mol .
Oxadiazole-Based Benzoate Derivatives
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 196301-94-7) and related oxadiazole analogs (e.g., CAS 209912-44-7) replace the 1,3-oxazole ring with a 1,2,4-oxadiazole system .
- These compounds lack the hydroxyethyl substituent, reducing hydrophilicity compared to the target compound.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves condensation of substituted oxazole precursors with methyl 4-formylbenzoate, analogous to methods in .
- The hydroxyethyl group may improve solubility, a critical factor in pharmacokinetics.
- Stability : The oxazole ring’s stability under physiological conditions may differ from oxadiazoles or oxazolones due to electronic effects .
Notes
Data Limitations : Direct experimental data (e.g., NMR, bioactivity) for this compound are absent in the provided evidence; comparisons rely on structurally related compounds.
Synthetic Challenges : Introducing the 2-hydroxyethyl group may require protective strategies to prevent side reactions during synthesis.
Future Directions : Computational modeling (e.g., DFT, molecular docking) could predict the target compound’s reactivity and binding interactions relative to its analogs.
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